molecular formula C15H14BrN3O3 B3905851 N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B3905851
M. Wt: 364.19 g/mol
InChI Key: KMCRYDXRRRUYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinecarboximidamide derivatives and has been shown to have a wide range of biological activities.

Mechanism of Action

N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 exerts its biological effects through the activation of the enzyme soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and other biological effects. N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has been shown to be a potent activator of sGC, and its effects are mediated through the NO-sGC-cGMP signaling pathway.
Biochemical and Physiological Effects:
N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have vasodilatory effects, which leads to a decrease in blood pressure. N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has also been shown to have anti-inflammatory effects, which leads to a decrease in inflammation. Additionally, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has been shown to have anti-cancer effects, which leads to a decrease in tumor growth.

Advantages and Limitations for Lab Experiments

N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has several advantages for lab experiments. The compound is readily available, and its synthesis method is well-established. Additionally, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has been extensively studied, and its biological effects are well-characterized. However, there are also some limitations to using N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 in lab experiments. The compound has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has a short half-life, which limits its effectiveness in long-term studies.

Future Directions

There are several future directions for the study of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272. One area of research is the development of new analogs of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the mechanism of action of N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 could be further elucidated to better understand its biological effects. Finally, the development of new delivery methods for N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 could overcome its limitations in in vivo studies.

Scientific Research Applications

N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has been extensively studied for its potential therapeutic applications. The compound has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 41-2272 has been shown to have anti-cancer effects, which makes it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-10-8-11(16)5-6-13(10)21-9-14(20)22-19-15(17)12-4-2-3-7-18-12/h2-8H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCRYDXRRRUYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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